3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone
CAS No.: 898751-24-1
Cat. No.: VC2303469
Molecular Formula: C15H10Cl3FO
Molecular Weight: 331.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898751-24-1 |
|---|---|
| Molecular Formula | C15H10Cl3FO |
| Molecular Weight | 331.6 g/mol |
| IUPAC Name | 3-(3-chloro-5-fluorophenyl)-1-(2,3-dichlorophenyl)propan-1-one |
| Standard InChI | InChI=1S/C15H10Cl3FO/c16-10-6-9(7-11(19)8-10)4-5-14(20)12-2-1-3-13(17)15(12)18/h1-3,6-8H,4-5H2 |
| Standard InChI Key | UDSZCGAHXVTDHZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Introduction
Chemical Structure and Identifiers
3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone contains a propiophenone backbone with specific halogen substitutions. The compound features a carbonyl group connecting a 2',3'-dichlorophenyl ring to a propyl chain, which links to a 3-chloro-5-fluorophenyl group. This unique arrangement of substituents gives the molecule distinctive chemical properties.
Chemical Identifiers
The compound is identified through various chemical nomenclature systems as detailed below:
| Parameter | Value |
|---|---|
| CAS Number | 898751-24-1 |
| IUPAC Name | 3-(3-chloro-5-fluorophenyl)-1-(2,3-dichlorophenyl)propan-1-one |
| Molecular Formula | C₁₅H₁₀Cl₃FO |
| Molecular Weight | 331.6 g/mol |
| Standard InChI | InChI=1S/C15H10Cl3FO/c16-10-6-9(7-11(19)8-10)4-5-14(20)12-2-1-3-13(17)15(12)18/h1-3,6-8H,4-5H2 |
| Standard InChIKey | UDSZCGAHXVTDHZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F |
| PubChem Compound | 24726579 |
The compound is registered with MDL number MFCD03843958, which serves as an additional identifier in chemical databases .
Structural Features
The structure of 3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone includes several key functional groups:
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A carbonyl group (C=O) that provides a site for potential nucleophilic attack
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Three chlorine atoms (two on one aromatic ring, one on the other) that influence electron distribution
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One fluorine atom that introduces unique electronic properties
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A flexible three-carbon propyl linker between the aromatic rings
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Two differently substituted aromatic rings that create an asymmetric molecule
This combination of functional groups creates a molecule with distinctive chemical reactivity and potential applications in synthetic chemistry.
Physical and Chemical Properties
The physical and chemical properties of 3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone are critical for understanding its behavior in various applications. While some properties are directly documented, others can be reasonably estimated based on structurally similar compounds.
Physical Properties
Chemical Properties
The chemical properties of 3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone are influenced by its functional groups:
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The carbonyl group is susceptible to nucleophilic addition reactions
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The halogenated aromatic rings exhibit deactivated electrophilic aromatic substitution patterns
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The propyl chain provides flexibility to the molecule and can undergo various transformations
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The multiple halogen substituents create a unique electronic environment that influences reactivity
The presence of multiple electron-withdrawing halogens makes this compound relatively stable under standard conditions, though it may be reactive toward strong nucleophiles and reducing agents.
Applications and Research Significance
3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone belongs to a class of halogenated organic compounds with various potential applications in research and chemical synthesis.
Research Applications
The compound is primarily designated for research purposes only, as explicitly stated in product listings. Its potential research applications include:
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Serving as a chemical building block for more complex molecules
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Use as an intermediate in multi-step organic syntheses
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Model compound for studying structure-activity relationships
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Probe for investigating halogen-specific chemical reactions
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Reference standard for analytical chemistry
| Supplier | Purity | Package Size | Price Range (as of 2021) |
|---|---|---|---|
| Matrix Scientific | 97% | 1g-5g | $437-$1412 |
| American Custom Chemicals | 95% | 5mg | $504.8 |
| Crysdot | 95+% | 1g | $433 |
These commercial offerings indicate a specialized market for this compound, primarily in research settings .
Comparison with Structural Analogues
3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone belongs to a family of structurally related compounds that differ primarily in the position of halogen substituents on the aromatic rings.
Structural Analogues Comparison
The following table compares key structural analogues:
| Compound | CAS Number | Distinguishing Feature | Molecular Weight |
|---|---|---|---|
| 3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone | 898751-24-1 | Chlorine at positions 2',3' | 331.6 g/mol |
| 3-(3-Chloro-5-fluorophenyl)-2',6'-dichloropropiophenone | 898751-60-5 | Chlorine at positions 2',6' | 331.6 g/mol |
| 3-(3-Chloro-5-fluorophenyl)-2',4'-dichloropropiophenone | 898751-28-5 | Chlorine at positions 2',4' | 331.6 g/mol |
| 3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone | 898751-32-1 | Chlorine at positions 2',5' | 331.6 g/mol |
| 3-(3-Chloro-5-fluorophenyl)-3',4'-dichloropropiophenone | 898751-36-5 | Chlorine at positions 3',4' | 331.6 g/mol |
| 3-(3-chloro-5-fluorophenyl)-3',5'-difluoropropiophenone | 898751-52-5 | Fluorine at positions 3',5' | 298.69 g/mol |
All these compounds share the core 3-(3-chloro-5-fluorophenyl)propiophenone structure but differ in the pattern of halogenation on the second aromatic ring .
Structure-Property Relationships
The position of halogen substituents significantly influences the physical and chemical properties of these compounds:
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Electronic effects vary based on the relative positions of the halogens
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Steric considerations affect molecular conformation and reactivity
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Crystal packing arrangements differ, potentially affecting melting points
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Metabolic stability and potential biological interactions would be affected by substitution patterns
These structure-property relationships make each isomer unique despite their similar molecular formulas and weights.
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